p38-|A MAPK-IN-7

Neuroprotection Reactive Oxygen Species Lewy Body Dementia

p38-α MAPK-IN-7 (also cataloged as p38-|A MAPK-IN-7; CAS not publicly assigned; molecular formula C₂₃H₁₄Cl₂F₂N₄OS; MW 503.35 g/mol) is a p38α mitogen-activated protein kinase (MAPK) inhibitor derived from the neflamapimod (VX-745) scaffold, modified with an N-methyl-N-propargyl substituent at position 4 of the 2,6-dichlorophenyl ring. First reported by Albertini et al.

Molecular Formula C23H14Cl2F2N4OS
Molecular Weight 503.3 g/mol
Cat. No. B12375291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep38-|A MAPK-IN-7
Molecular FormulaC23H14Cl2F2N4OS
Molecular Weight503.3 g/mol
Structural Identifiers
SMILESCN(CC#C)C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=NN3C=NC2=O)SC4=C(C=C(C=C4)F)F)Cl
InChIInChI=1S/C23H14Cl2F2N4OS/c1-3-8-30(2)14-10-15(24)21(16(25)11-14)22-18-5-7-20(29-31(18)12-28-23(22)32)33-19-6-4-13(26)9-17(19)27/h1,4-7,9-12H,8H2,2H3
InChIKeyRTMSXKLHNSDNTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p38-α MAPK-IN-7 (Compound 4) — A Dual-Pharmacophore p38α Inhibitor for Neurodegenerative Research Procurement


p38-α MAPK-IN-7 (also cataloged as p38-|A MAPK-IN-7; CAS not publicly assigned; molecular formula C₂₃H₁₄Cl₂F₂N₄OS; MW 503.35 g/mol) is a p38α mitogen-activated protein kinase (MAPK) inhibitor derived from the neflamapimod (VX-745) scaffold, modified with an N-methyl-N-propargyl substituent at position 4 of the 2,6-dichlorophenyl ring [1]. First reported by Albertini et al. (2024) as 'compound 4' within a series of neflamapimod–rasagiline hybrids, it was explicitly designed as a multitarget-directed ligand (MTDL) combining the antineuroinflammatory p38α inhibitory pharmacophore of neflamapimod with the neuroprotective propargylamine moiety characteristic of rasagiline [1]. The compound exhibits nanomolar inhibitory activity against p38α (IC₅₀ = 98.7 nM) and is structurally and pharmacologically distinct from conventional single-target p38α inhibitors such as VX-745, BIRB-796, losmapimod, and SB203580 [1].

Why p38-α MAPK-IN-7 Cannot Be Substituted by Generic p38α Inhibitors in Neurodegenerative Disease Models


Standard p38α MAPK inhibitors — including the widely used tool compounds SB203580, BIRB-796 (doramapimod), VX-745 (neflamapimod), and losmapimod — were primarily developed and optimized for peripheral inflammatory indications (rheumatoid arthritis, COPD, cardiovascular disease) and assessed using cytokine-release endpoints (TNF-α, IL-1β) in immune cells [1][2]. Their pharmacological profiles do not incorporate a dedicated neuroprotective propargylamine functionality. p38-α MAPK-IN-7 is structurally engineered as a single-molecule hybrid that simultaneously inhibits p38α kinase activity and delivers the propargylamine-dependent neuroprotective effects associated with rasagiline-like molecules [3]. Published head-to-head data demonstrate that at equimolar concentrations (5 μM), p38-α MAPK-IN-7 provides superior protection against dexamethasone-induced neuronal ROS production compared to its parent compound neflamapimod (VX-745) [3]. Substituting p38-α MAPK-IN-7 with a generic p38α inhibitor in a neurodegenerative experimental paradigm would forfeit the dual-mechanism design advantage for which the compound was specifically created.

Quantitative Head-to-Head Differentiation Evidence for p38-α MAPK-IN-7 vs. Closest Analogs


Neuroprotection Against Dexamethasone-Induced ROS: p38-α MAPK-IN-7 vs. Parent Compound Neflamapimod (VX-745) — Direct Head-to-Head

In a direct head-to-head comparison within the same study, p38-α MAPK-IN-7 (compound 4) at 5 μM concentration demonstrated a neuroprotective effect against dexamethasone-induced reactive oxygen species (ROS) production in neuronal cells that was higher than that of the parent compound neflamapimod (compound 1, VX-745) tested at the same concentration [1]. Both compounds were evaluated under identical experimental conditions in neuronal cell models designed to recapitulate Lewy body dementia pathology [1].

Neuroprotection Reactive Oxygen Species Lewy Body Dementia

p38α Kinase Inhibitory Potency: p38-α MAPK-IN-7 vs. Neflamapimod (VX-745) — Intra-Study Comparison

Within the same enzymatic assay system reported by Albertini et al., p38-α MAPK-IN-7 (compound 4) exhibited a p38α-MAPK IC₅₀ of 98.7 nM, which is 2.6-fold lower in potency compared to the parent compound neflamapimod (compound 1) measured under identical conditions [1]. This modest reduction in kinase inhibitory potency must be interpreted alongside the gain in neuroprotective function. For context, widely used p38 inhibitors span a broad potency range: VX-745 literature IC₅₀ ≈ 10 nM (p38α) , BIRB-796 IC₅₀ = 38 nM (p38α) , losmapimod IC₅₀ ≈ 27 nM (p38α) [2], and SB203580 IC₅₀ ≈ 38–50 nM (p38α) [3].

p38α MAPK Inhibition IC₅₀ Kinase Assay

Cytotoxicity Profile: Absence of Hepato- and Neurotoxicity Up to 25 μM

p38-α MAPK-IN-7 (compound 4) displayed no hepato- and neurotoxicity at concentrations up to 25 μM in cellular assays, representing a ≥253-fold safety window relative to its p38α IC₅₀ (98.7 nM) [1]. This toxicity evaluation was conducted in the same study that characterized the compound. While many established p38 inhibitors such as BIRB-796 and VX-745 have known hepatotoxicity liabilities that contributed to clinical trial discontinuations (BIRB-796: elevated liver enzymes in Phase II; VX-745: neurological safety concerns in early development), direct comparative cytotoxicity data for these compounds in the same assay system as compound 4 are not available, making this a class-level inference rather than a head-to-head comparison [2].

Cytotoxicity Safety Window Hepatotoxicity Neurotoxicity

Immunomodulatory Profile Retention in Microglial Cells vs. Neflamapimod

p38-α MAPK-IN-7 (compound 4) retained a similar immunomodulatory profile to that of neflamapimod (compound 1) when evaluated against the N9 microglial cell line [1]. This indicates that the structural modification introducing the propargylamine moiety did not compromise the antineuroinflammatory activity inherent to the parent p38α inhibitor scaffold. In contrast, alternative p38 inhibitors such as SB203580 and BIRB-796 have not been characterized in parallel with compound 4 in microglial immunomodulation assays, and their anti-inflammatory profiles were optimized for peripheral immune cells (PBMCs, whole blood) rather than CNS-resident microglia .

Microglia Immunomodulation Neuroinflammation

Unique Dual-Pharmacophore Architecture: p38α Inhibition + Propargylamine Neuroprotection — Class-Level Differentiation

p38-α MAPK-IN-7 is rationally designed as a multitarget-directed ligand (MTDL) that integrates two distinct pharmacophores within a single molecular entity: (i) the 2,6-dichlorophenyl-bearing p38α inhibitory scaffold derived from neflamapimod, and (ii) an N-methyl-N-propargylamine moiety — the same functional group responsible for the neuroprotective activity of the MAO-B inhibitor rasagiline — appended at position 4 of the dichlorophenyl ring [1]. This dual-mechanism design is structurally unique among commercially available p38α inhibitors. Neither VX-745, BIRB-796, SB203580, losmapimod, nor skepinone-L contains a propargylamine functionality . The MTDL strategy is specifically relevant for neurodegenerative disease models where simultaneous p38α-driven neuroinflammation suppression and propargylamine-mediated neuroprotection are hypothesized to yield synergistic therapeutic benefits [1].

Multitarget-Directed Ligand Dual Pharmacophore Propargylamine Rational Design

Best-Fit Research Application Scenarios for p38-α MAPK-IN-7 Based on Quantitative Differentiation Evidence


Lewy Body Dementia and Synucleinopathy Models Requiring Combined p38α Inhibition and Neuronal ROS Protection

p38-α MAPK-IN-7 was specifically designed and evaluated in cellular models of Lewy body dementia (LBD) [1]. The compound's demonstrated ability to simultaneously engage p38α kinase (IC₅₀ = 98.7 nM) and provide neuroprotection against dexamethasone-induced ROS — superior to neflamapimod at 5 μM in head-to-head testing — makes it the most mechanistically aligned tool compound for LBD, Parkinson's disease dementia, and multiple system atrophy models where both α-synuclein-driven neuroinflammation and oxidative stress are pathogenic drivers [1]. Researchers investigating the p38α-DUX4 axis in facioscapulohumeral muscular dystrophy (FSHD) should note that this compound has not been characterized in that context and losmapimod remains the relevant clinical comparator for that indication [2].

Head-to-Head Mechanistic Studies Comparing Single-Mechanism vs. Dual-Mechanism p38α Pharmacology in Neurodegeneration

Because p38-α MAPK-IN-7 (compound 4) and its parent compound neflamapimod (compound 1) were characterized side-by-side in the same publication — including matched p38α IC₅₀ determination, N9 microglial immunomodulation, and neuronal ROS protection assays — this compound pair constitutes a uniquely controlled experimental system for dissecting the contribution of the propargylamine moiety to neuroprotective outcomes [1]. Researchers can use compound 4 and compound 1 together as a matched-set tool to determine whether observed phenotype rescue in a given neurodegenerative model is driven by p38α inhibition alone (compound 1 effect) or requires the additional propargylamine-mediated mechanism (compound 4 effect). No other p38 inhibitor pair offers this level of intra-study pharmacological calibration for dual-mechanism hypothesis testing [1].

Microglial Neuroinflammation Assays Where Cellular Safety Margins Are Critical

The documented absence of hepato- and neurotoxicity at concentrations up to 25 μM (a ≥253-fold margin above the enzymatic IC₅₀) supports the use of p38-α MAPK-IN-7 in extended-duration microglial and neuronal co-culture experiments where other p38 inhibitors may introduce cytotoxicity confounds at concentrations required for full target engagement [1]. The compound demonstrated similar immunomodulatory activity to neflamapimod in N9 microglial cells, indicating that the dual pharmacophore does not impair the core anti-neuroinflammatory function [1]. For researchers conducting BV-2 or primary microglial experiments exceeding 24–48 hours, this safety profile may reduce the need for frequent media changes or cytotoxicity compensation controls.

Multitarget-Directed Ligand (MTDL) Design Validation Studies in Academic Medicinal Chemistry

p38-α MAPK-IN-7 serves as a proof-of-concept exemplar of the MTDL strategy applied to kinase inhibitor scaffolds [1]. The compound demonstrates that appending a propargylamine moiety to the solvent-exposed region of a type I p38α inhibitor can be achieved with only a 2.6-fold reduction in kinase potency while introducing a mechanistically distinct neuroprotective function [1]. Academic medicinal chemistry groups pursuing MTDL design for other kinase targets (JNK3, CK1δ, GSK-3β) can use this compound as a comparative benchmark for evaluating whether their own structural modifications achieve a similarly favorable potency-retention-to-function-gain ratio [1][3].

Quote Request

Request a Quote for p38-|A MAPK-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.